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molecular formula C12H16O2 B3031153 Tert-butyl 3-methylbenzoate CAS No. 16537-19-2

Tert-butyl 3-methylbenzoate

Cat. No. B3031153
M. Wt: 192.25 g/mol
InChI Key: AWWFAZAXUAVMPE-UHFFFAOYSA-N
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Patent
US07304085B2

Procedure details

4-Bromo-3-methyl-benzoic acid tert-butyl ester (0.39 g, 1.438 mmol) was hydrogenated over 10% Pd—C (0.5 g) under H2 (50 psi) in EtOAc—MeOH (4:1, 20 mL) for 5 h. After filtration through Celite, filtrate was evaporated to dryness. Yield: 97%. MS (ESI) 193.28 (M+H+).
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
EtOAc MeOH
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:15])[C:7]1[CH:12]=[CH:11][C:10](Br)=[C:9]([CH3:14])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2]>CCOC(C)=O.CO.[Pd]>[C:1]([O:5][C:6](=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:14])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.39 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC(=C(C=C1)Br)C)=O
Name
EtOAc MeOH
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C.CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration through Celite, filtrate
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(C1=CC(=CC=C1)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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